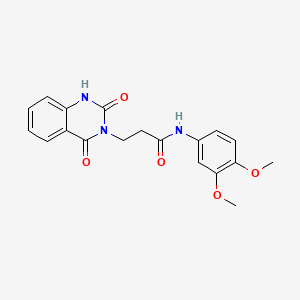

N-(3,4-dimethoxyphenyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide

Description

N-(3,4-dimethoxyphenyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide is a synthetic compound featuring a propanamide backbone bridging a 3,4-dimethoxyphenyl group and a 2,4-dioxo-tetrahydroquinazolinone moiety. The 3,4-dimethoxyphenyl substituent is notable for its electron-rich aromatic system, which may enhance interactions with biological targets through hydrogen bonding or π-π stacking.

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5/c1-26-15-8-7-12(11-16(15)27-2)20-17(23)9-10-22-18(24)13-5-3-4-6-14(13)21-19(22)25/h3-8,11H,9-10H2,1-2H3,(H,20,23)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPFTHCSOQSEKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxyphenyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide is a compound of interest due to its potential pharmacological properties. The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer and antimicrobial effects. This article provides a detailed overview of its biological activities, including relevant data tables and findings from recent research.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 399.4 g/mol. Its structure features a dimethoxyphenyl group and a tetrahydroquinazoline moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In Vitro Studies : The compound was tested against various cancer cell lines. One study reported an IC50 value of 4.37 µM against HepG-2 (human liver cancer) cells and 8.03 µM against A549 (human lung cancer) cells. These values suggest potent cytotoxic activity compared to standard treatments like cisplatin .

- Mechanism of Action : The anticancer mechanism is believed to involve the inhibition of DNA synthesis and cell division pathways. The presence of the tetrahydroquinazoline ring enhances its interaction with biological targets involved in tumorigenesis .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

- Antibacterial and Antifungal Testing : In vitro evaluations against clinically relevant bacterial strains revealed that the compound exhibits significant growth inhibition with minimal inhibitory concentrations (MICs) below 62 µM for mycobacterial strains .

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound in preclinical settings:

- Study on HepG-2 Cells : A study demonstrated that the compound induced apoptosis in HepG-2 cells through the activation of caspase pathways while inhibiting cell cycle progression .

- Synergistic Effects : Another investigation explored the synergistic effects when combined with existing antibiotics against resistant strains of bacteria. The results indicated enhanced efficacy when used in combination therapies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the amide nitrogen or the quinazolinone ring, influencing physicochemical and biological properties.

Table 1: Structural Comparison of Key Analogs

Physicochemical Properties

- Melting Points: Rip-B () has a melting point of 90°C , while nitrobenzyl-substituted quinazolinones () likely exhibit higher melting points due to increased molecular rigidity.

Key Research Findings

Substituent-Driven Activity : The 3-nitrobenzyl group in and may confer antimicrobial or anticancer properties, as nitro groups are common in such agents.

Synthetic Flexibility : Modifications at the amide nitrogen (e.g., furylmethyl, methoxypropyl) allow tuning of solubility and target affinity without altering the core pharmacophore.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.